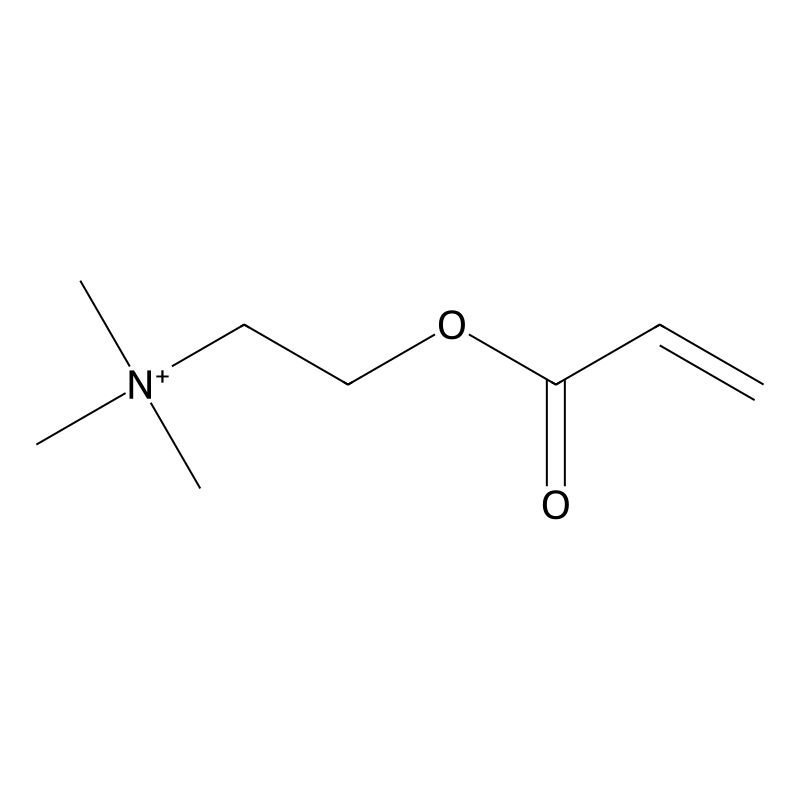Acryloylcholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Acryloylcholine is a chemical compound that belongs to the class of acryloyl derivatives. It is characterized by its acrylate functional group, which is known for its reactivity in various chemical processes. Acryloylcholine is primarily used in organic synthesis and polymer chemistry due to its ability to participate in polymerization reactions, making it a valuable building block for creating polymers with specific properties.
Acryloylcholine undergoes typical reactions associated with acryloyl compounds, particularly those involving the acrylate functional group. Key reactions include:
- Hydrolysis: Acryloylcholine reacts with water to form acrylic acid and hydrochloric acid, which can be exothermic and potentially hazardous .
- Esterification: When reacted with alcohols, acryloylcholine forms esters. This reaction typically requires the presence of an acid catalyst .
- Amidation: The compound can react with amines to produce amides, which are important in various biological and synthetic applications .
Acryloylcholine can be synthesized through several methods:
- Direct Reaction: The compound can be synthesized by reacting acrylic acid with thionyl chloride or benzoyl chloride. This method typically yields high purity products .
- Polymerization: Acryloylcholine can be polymerized to create various acrylate polymers, which are used extensively in coatings, adhesives, and sealants .
Acryloylcholine finds applications across several fields:
- Polymer Chemistry: It is widely used as a monomer in the production of polymers and copolymers with specific properties such as flexibility, durability, and resistance to chemicals.
- Organic Synthesis: The compound serves as an acylating agent in organic synthesis, facilitating the introduction of acryloyl groups into other molecules .
- Coatings and Adhesives: Due to its reactivity and ability to form stable bonds, acryloylcholine is utilized in formulating coatings and adhesives that require strong adhesion and durability.
Studies examining the interactions of acryloylcholine focus on its reactivity with various nucleophiles such as alcohols and amines. These interactions are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Research has shown that acryloylcholine's interactions can lead to significant changes in the physical and chemical properties of the resulting compounds .
Acryloylcholine shares similarities with several other compounds in the acryloyl family. Here are some comparable compounds:
Acryloylcholine's uniqueness lies in its specific reactivity profile and its applications in both organic synthesis and polymer chemistry, distinguishing it from other similar compounds.
Acryloylcholine (IUPAC name: 2-propenoyloxyethyl-trimethylammonium chloride) emerged as a synthetic choline derivative during mid-20th-century investigations into acetylcholine analogs. While acetylcholine’s discovery dates to 1914 by Henry Hallett Dale, acryloylcholine was first synthesized in 1973 through esterification reactions between acrylic acid derivatives and choline precursors. Early studies focused on its structural resemblance to acetylcholine, with researchers at the University of New Hampshire optimizing synthesis protocols using acryloyl chloride and choline salts under controlled conditions.
The compound gained attention in neuropharmacology during the 1970s–1980s as a tool for studying choline acetyltransferase (ChAT) inhibition. Rowell and Chiou’s 1976 work demonstrated its ability to modulate acetylcholine synthesis pathways in neuromuscular preparations, establishing its utility in enzymology research. Unlike naturally occurring choline esters, acryloylcholine’s synthetic origin allowed precise modifications to explore structure-activity relationships in cholinergic systems.
Significance in Chemical and Biological Sciences
Acryloylcholine serves three primary roles in scientific research:
- Enzyme Kinetics Probe: Its α,β-unsaturated ester group enables irreversible binding to ChAT’s active site, facilitating mechanistic studies of acetylcholine biosynthesis.
- Polymer Chemistry Substrate: The acryloyl moiety permits radical-initiated polymerization, creating biomimetic hydrogels for drug delivery systems.
- Biosensor Development: Quaternary ammonium structure enhances ionic conductivity in polymer matrices used for neurotransmitter detection.
Recent advances exploit its dual functionality – the cationic trimethylammonium group and polymerizable acrylate – to design smart materials. For example, Borandeh et al. (2023) incorporated acryloylcholine into thermoresponsive chitosan composites exhibiting antimicrobial properties.
Table 1: Key Physicochemical Properties of Acryloylcholine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆NO₂⁺ | |
| Molecular Weight | 158.22 g/mol | |
| Charge | +1 | |
| Water Solubility | >100 mg/mL (20°C) | |
| Polymerization Capacity | Forms crosslinked networks |
Classification Within Choline Ester Family
Acryloylcholine belongs to the quaternary ammonium choline esters, sharing core structural features with:
- Acetylcholine: Natural neurotransmitter (ester: acetic acid)
- Butyrylcholine: Synthetic substrate for butyrylcholinesterase (ester: butyric acid)
- Methacholine: Bronchoconstrictor agent (acetyl + methyl group)
Unlike these analogs, acryloylcholine contains a reactive α,β-unsaturated acrylate ester (CH₂=CH–CO–O–). This conjugation system enables:
- Michael addition reactions with thiol groups in enzymes
- UV-induced polymerization via the vinyl group
- Enhanced lipid membrane permeability compared to saturated esters
Its classification bridges small-molecule neurotransmitters and polymerizable monomers, enabling unique applications in hybrid biomaterials.
Structural and Functional Relationships
Molecular Architecture
The acryloylcholine molecule integrates two functional domains:
- Cationic Head: Trimethylammonium group (+N(CH₃)₃) mimics acetylcholine’s quaternary nitrogen, enabling cholinergic receptor interactions.
- Reactive Tail: Propenoyl (CH₂=CH–CO–O–) group introduces:
- Planarity from conjugated double bonds
- Electrophilicity at β-carbon
- Radical polymerization sites
X-ray crystallography of related compounds shows the acrylate moiety adopts an s-cis conformation, optimizing orbital overlap for reactivity.
Synthetic Pathways
Modern synthesis employs biocatalytic and chemical methods:
Biocatalytic Route (Patent CN1934262B):
Choline + Acryloyl-CoA → Acryloylcholine + CoA-SH
Using acyltransferases from Bacillus subtilis, yields exceed 80% with minimal byproducts.
Chemical Synthesis:
- Choline chloride + Acryloyl chloride → Acryloylcholine chloride (85% yield)
- Purification via ion-exchange chromatography
Table 2: Comparison of Synthesis Methods
| Parameter | Biocatalytic | Chemical |
|---|---|---|
| Yield | 80–85% | 70–75% |
| Byproducts | <5% | 15–20% |
| Reaction Time | 24 h (37°C) | 2 h (0°C) |
| Scalability | Industrial | Lab-scale |
Research Applications
Enzymology Studies
Acryloylcholine’s irreversible ChAT inhibition (Kᵢ = 2.3 μM) arises from acrylate conjugation to cysteine residues in the enzyme’s active site. This property enabled mapping of ChAT’s nucleophilic regions through covalent labeling experiments.
Polymer Science
Copolymerizing acryloylcholine (20 mol%) with 2-hydroxyethyl methacrylate yields hydrogels with:
These materials serve as ion-conductive scaffolds for neural tissue engineering.








